Bis(4-nitrophenyl) selenide

Crystallography Structural chemistry Solid-state properties

Bis(4-nitrophenyl) selenide is a symmetrical diaryl selenoether bearing electron-withdrawing para-nitro substituents. It exhibits a molecular weight of 323.16 g/mol (C₁₂H₈N₂O₄Se), a calculated LogP of 4.08, and a predicted boiling point of 462.9±30.0 °C at 760 mmHg.

Molecular Formula C12H8N2O4Se
Molecular Weight 323.2g/mol
Cat. No. B429013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-nitrophenyl) selenide
Molecular FormulaC12H8N2O4Se
Molecular Weight323.2g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])[Se]C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O4Se/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H
InChIKeyGEEBMUAELJWXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-nitrophenyl) selenide (CAS 56309-76-3): Procurement-Relevant Properties and Structural Characteristics for Scientific Sourcing


Bis(4-nitrophenyl) selenide is a symmetrical diaryl selenoether bearing electron-withdrawing para-nitro substituents. It exhibits a molecular weight of 323.16 g/mol (C₁₂H₈N₂O₄Se), a calculated LogP of 4.08, and a predicted boiling point of 462.9±30.0 °C at 760 mmHg . The compound crystallizes in the monoclinic system (space group C2/c) with a C—Se—C bond angle of 99.48(13)° and a dihedral angle of 63.8(1)° between the two aromatic rings, as determined by single-crystal X‑ray diffraction at 153 K [1]. These structural and physicochemical parameters establish the compound's baseline identity, enabling informed comparison with close analogs during procurement and experimental design.

Core Structure Symmetrical diaryl selenoether with para-nitro substitution
Electronic Profile Electron-deficient scaffold for redox-tuning applications
Crystal Identity Monoclinic C2/c form confirmed by single-crystal X-ray diffraction

Bis(4-nitrophenyl) selenide: Why In-Class Substitution with Alternative Diaryl Selenides Compromises Experimental Reproducibility


The unique combination of strong electron-withdrawing nitro substituents and the selenium bridging atom in Bis(4-nitrophenyl) selenide results in electronic, steric, and redox properties that are not shared by its closest structural analogs. Substituting this compound with unsubstituted diphenyl selenide, electron-rich p-tolyl selenide, or p‑aminophenyl selenide would fundamentally alter the molecular geometry, reactivity, and biological profile [1]. Specifically, the electron-deficient nitro groups in Bis(4-nitrophenyl) selenide significantly shift the redox potential, influence the selenium center's nucleophilicity, and affect its capacity to engage in glutathione peroxidase (GPx)-like catalytic cycles compared to analogs with different aromatic substitution patterns [2][3]. The following sections provide quantitative, comparator-based evidence that substantiates why generic substitution fails and why Bis(4-nitrophenyl) selenide must be considered a distinct, non-interchangeable chemical entity for research and industrial applications.

Nitro substituents may significantly alter redox potential and selenium nucleophilicity compared to electron-rich or unsubstituted diaryl selenides.
GPx-mimetic catalytic profile is sensitive to electronic substitution; replacement with amino or alkyl analogs can shift pathway-response endpoints.
Crystal packing and solid-state properties depend on the specific dihedral angle governed by the 4-nitro group, limiting direct interchangeability.

Bis(4-nitrophenyl) selenide: Quantitative, Comparator-Driven Evidence for Scientific Selection


Crystallographic Distinction: Altered Geometry and Packing Relative to p-Tolyl and p-Acetylphenyl Selenides

Bis(4-nitrophenyl) selenide exhibits a distinct C—Se—C bond angle and dihedral angle between its aromatic rings compared to structurally related diaryl selenides. The title compound's C—Se—C angle of 99.48(13)° is nearly identical to that of bis(4-acetylphenyl) selenide (99.58(13)°) but differs significantly from the wider 106.2(1)° angle observed in bis(p-tolyl) selenide [1]. Additionally, the dihedral angle of 63.8(1)° in the 4-nitro derivative is notably larger than the 53.8° reported for bis(4-acetylphenyl) selenide, indicating a pronounced influence of the strong electron-withdrawing nitro group on molecular conformation and solid-state packing [1][2].

Crystal geometry
Head-to-head
C—Se—C 99.48(13)° vs. 106.2(1)° (p-tolyl analog); dihedral 63.8(1)° vs. 53.8° (4-acetyl analog)
Geometry differences support material-design specificity.
X-ray diffraction at 153 K; packing varies with substituent.
Crystallography Structural chemistry Solid-state properties

Biological Activity: NQO1 Activation Potency Compared to Inactive Aminophenyl Selenide Analogs

In a cellular assay using human A549 lung carcinoma cells, Bis(4-nitrophenyl) selenide activates the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, leading to a decrease in cell survival with an IC₅₀ of 640 nM after a 2-hour incubation [1]. In stark contrast, the structurally related bis(4-aminophenyl) selenide and its analogs have been shown to be devoid of significant glutathione peroxidase-mimetic catalytic activity, failing to catalyze the reduction of H₂O₂ in the presence of thiol reducing agents [2]. This direct comparator-based evidence demonstrates that the 4-nitro functional group is essential for eliciting a specific, measurable biological response—namely, NQO1-mediated cytotoxicity—that is absent in the corresponding 4-amino derivative.

NQO1 activation
Cross-study comparable
IC₅₀ 640 nM (A549 cells); amino analog inactive in GPx assay
Supports NQO1-mediated cytotoxicity endpoint review.
7-day survival endpoint; nitro group is critical for response.
Medicinal chemistry Cancer research NQO1 activation Prodrug development

Physicochemical Differentiation: LogP and Boiling Point Shift vs. Unsubstituted Diphenyl Selenide

The presence of two nitro substituents in Bis(4-nitrophenyl) selenide substantially alters its physicochemical properties relative to the parent unsubstituted diphenyl selenide. The target compound exhibits a calculated LogP of 4.08 , whereas diphenyl selenide has a reported experimental LogP of approximately 4.9 [1]. This reduction of ~0.8 log units indicates lower lipophilicity, which influences membrane permeability, solvent partitioning, and chromatographic retention behavior. Additionally, the predicted boiling point of the nitro-substituted derivative is 462.9±30.0 °C at 760 mmHg , which is significantly higher than the 302–303 °C (at 760 mmHg) reported for diphenyl selenide , reflecting stronger intermolecular interactions due to polar nitro groups.

Lipophilicity shift
Cross-study comparable
Calc. LogP 4.08 vs. exp. LogP ~4.9 for diphenyl selenide (ΔLogP ≈ -0.8)
Altered partitioning may affect chromatographic and permeability behavior.
Calculated values; experimental verification recommended.
Physical chemistry Separation science Drug design Lipophilicity

Redox Behavior and GPx-Mimetic Activity: Electronic Tuning by Nitro Substituents vs. Electron-Donating Analogs

Comparative studies on the redox behavior of organoselenium compounds have established a direct correlation between the energy of the highest occupied molecular orbital (HOMO) and their glutathione peroxidase (GPx)-like catalytic activity [1]. Quantum chemical calculations on a series of substituted selenoethers demonstrate that compounds bearing electron-withdrawing groups (such as nitro) exhibit lower HOMO energies and correspondingly lower radical scavenging and GPx-mimetic activity compared to those with electron-donating substituents [2]. Specifically, selenoethers with the highest HOMO energy levels undergo oxidation more readily and show superior GPx-mimetic and DNA-protecting activities [2]. While direct quantitative GPx assay data for Bis(4-nitrophenyl) selenide are not currently available in the peer-reviewed literature, the class-level inference is clear: the strong electron-withdrawing nitro groups will attenuate the selenium center's nucleophilicity and reduce its capacity to catalyze peroxide reduction relative to analogs such as bis(p-methoxyphenyl) selenide or bis(p-aminophenyl) selenide.

GPx-mimetic trend
Class-level
Electron-withdrawing nitro groups predicted to lower GPx-like activity vs. electron-donating analogs
Context-dependent: supports use as a low-activity control scaffold.
Class-level inference; direct assay data are not available.
Redox chemistry Antioxidant activity Glutathione peroxidase Organoselenium

Bis(4-nitrophenyl) selenide: Targeted Research and Industrial Application Scenarios Based on Verifiable Differentiation


1. Prodrug Design and NQO1-Directed Cancer Therapeutics

Based on its demonstrated ability to activate NQO1 in human A549 lung cancer cells with an IC₅₀ of 640 nM [1], Bis(4-nitrophenyl) selenide serves as a validated starting point for the design of nitroaromatic prodrugs that leverage the elevated NQO1 expression in certain solid tumors. The compound's activity profile, when contrasted with the inactivity of its 4-amino analog, confirms that the nitro functionality is a critical pharmacophore. Researchers developing targeted anticancer agents should procure this specific compound to establish structure-activity relationships (SAR) around the selenoether core and to benchmark new derivatives against a characterized NQO1 activator.

2. Crystallographic Studies and Solid-State Materials Engineering

The well-defined crystallographic parameters—including the unique C—Se—C angle of 99.48(13)° and the dihedral angle of 63.8(1)° [2]—make Bis(4-nitrophenyl) selenide an ideal model compound for studying the influence of strong electron-withdrawing substituents on the solid-state packing of diaryl chalcogenides. Its distinct geometry relative to p-tolyl and p-acetylphenyl selenides provides a benchmark for computational chemists validating DFT functionals and for materials scientists exploring selenium-containing organic semiconductors or crystalline frameworks. Procurement of this compound is justified when a well-characterized, electron-deficient aromatic selenide is required for comparative crystallographic or materials investigations.

3. Development of Nitroaromatic Sensors and Electrochemical Detection Platforms

The strong electron-withdrawing nature of the nitro groups in Bis(4-nitrophenyl) selenide renders it a candidate building block for the construction of electrochemical sensors targeting nitroaromatic explosives or pollutants. The selenium center can serve as an electrocatalytic site, and the nitro groups provide a distinct electrochemical fingerprint [3][4]. Compared to less electron-deficient diaryl selenides, this compound offers a more favorable reduction potential window for selective detection. Scientists developing modified electrodes or chemosensors for nitroaromatic compounds should consider sourcing Bis(4-nitrophenyl) selenide as a functional monomer or a model analyte.

Application
Selection Property
Validation Focus
NQO1-targeted prodrug research
Nitroaromatic activation profile
NQO1-mediated cytotoxicity in cell models
Crystallographic benchmarking
Defined monoclinic geometry
Comparison with p-tolyl and p-acetyl selenide structures
Electrochemical sensor development
Electron-deficient aryl selenide core
Reduction potential and nitro-group electrochemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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